methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate
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Overview
Description
Methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate is a chemical compound belonging to the chromen-3-yl family This compound is characterized by its chromen-3-yl core structure, which is a derivative of chromone, a naturally occurring compound found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification, resulting in the formation of the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The propoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromen-3-yl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to natural chromones makes it a valuable tool in studying biological processes and interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-3-yl core structure allows it to interact with enzymes and receptors involved in oxidative stress and inflammation. By modulating these pathways, the compound can exert antioxidant and anti-inflammatory effects, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Methyl (4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl)acetate: This compound has a similar chromen-3-yl core structure but with a tetrazolylmethoxy group instead of a propoxy group.
Methyl (4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl)acetate: This compound features an oxopropoxy group in place of the propoxy group.
Uniqueness
The presence of the propoxy group, in particular, differentiates it from other similar compounds and contributes to its unique reactivity and biological activity .
Biological Activity
Methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)acetate, a coumarin derivative, has garnered attention due to its diverse biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its chromen-2-one core structure with specific substituents that influence its biological activity. The molecular formula is C17H20O5, and it features a propoxy group at the 7-position and methyl acetate at the 3-position.
Property | Value |
---|---|
Molecular Weight | 304.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. Notably, studies have shown that related coumarin compounds possess Minimum Inhibitory Concentration (MIC) values indicating effective antifungal activity against Candida species.
For instance, a study reported that derivatives of similar structural classes demonstrated MIC values as low as 0.067 µmol/mL against Candida albicans, suggesting potential for this compound in antifungal applications .
Anticancer Activity
The anticancer potential of coumarin derivatives is well-documented. This compound has been investigated for its effects on cancer cell lines such as MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma).
In vitro studies have shown that certain coumarin derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For example, compounds structurally related to this compound exhibited IC50 values ranging from 5.5 µg/mL to 6.9 µg/mL against these cell lines .
The biological activity of methyl (4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-y)acetate is attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or interferes with essential metabolic pathways in fungi.
- Anticancer Mechanism : The anticancer effects may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Coumarins are known to affect the expression of genes related to cell survival and proliferation.
Case Studies
Several studies have highlighted the efficacy of coumarin derivatives in various biological assays:
- Antifungal Study : A recent investigation demonstrated that a structurally similar coumarin derivative inhibited biofilm formation in Candida tropicalis, showcasing its potential application in treating biofilm-associated infections .
- Anticancer Study : A series of synthesized coumarins were tested against MCF-7 and HepG2 cell lines, revealing that modifications at the 7-position significantly enhanced anticancer activity .
Properties
Molecular Formula |
C17H20O5 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
methyl 2-(4,8-dimethyl-2-oxo-7-propoxychromen-3-yl)acetate |
InChI |
InChI=1S/C17H20O5/c1-5-8-21-14-7-6-12-10(2)13(9-15(18)20-4)17(19)22-16(12)11(14)3/h6-7H,5,8-9H2,1-4H3 |
InChI Key |
KQEABWBWUKNACA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C |
Origin of Product |
United States |
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